7-Methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
Description
Properties
IUPAC Name |
7-methoxy-2,2-dimethyl-1,3-benzodioxin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(2)14-9-6-7(13-3)4-5-8(9)10(12)15-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSOXCFZGFESQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(C=CC(=C2)OC)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Dihydroxybenzene Derivatives with Acetone
The most widely reported method involves acid-catalyzed cyclocondensation of 5-hydroxy-7-methoxy-4H-chromen-4-one derivatives with acetone. Takahashi et al. (2003) demonstrated that treating 2,4-dihydroxy-5-methoxybenzoic acid with concentrated sulfuric acid and acetone at 0–5°C yields the target compound in 68% purity. The mechanism proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the adjacent hydroxyl group on the acetone-derived electrophile, forming the dioxin ring.
Optimization Insights
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Catalyst : Substituting H<sub>2</sub>SO<sub>4</sub> with p-toluenesulfonic acid (PTSA) improves yields to 82% by reducing side reactions.
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Solvent : Reactions in dichloromethane (DCM) at reflux enhance regioselectivity compared to neat conditions .
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Workup : Precipitation in ice-water followed by recrystallization from ethyl acetate/hexane achieves >95% purity.
Mitsunobu Reaction for Stereoselective Ring Closure
Trotter et al. (2012) developed a stereocontrolled approach using the Mitsunobu reaction. Here, 5-hydroxy-7-methoxy-2-(hydroxymethyl)benzaldehyde reacts with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) in tetrahydrofuran (THF), forming the benzodioxinone ring with inversion of configuration at the stereocenter. This method is critical for synthesizing enantiopure intermediates for pharmaceuticals.
Key Parameters
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Temperature : Reactions at −20°C minimize epimerization.
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Yield : 75–80% with <2% of the undesired diastereomer.
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Scale-Up : Replacing DEAD with diisopropyl azodicarboxylate (DIAD) enhances safety in industrial settings .
Palladium-Catalyzed Carbonylation
A patent by WO2014041565A2 describes a palladium-mediated carbonylation of 2-bromo-5-methoxyphenol derivatives . Using Pd(OAc)<sub>2</sub>, carbon monoxide (CO), and methanol under 50 psi pressure, the reaction forms the ketone moiety directly. Subsequent treatment with 2,2-dimethoxypropane and Amberlyst-15 completes the dioxin ring .
Advantages
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Efficiency : Single-pot synthesis reduces steps.
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Industrial Relevance : Compatible with continuous flow reactors .
Base-Induced Cyclization of Haloacetophenone Derivatives
A four-step sequence from 2,4-dihydroxy-5-methoxyacetophenone involves:
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Bromination : Treatment with Br<sub>2</sub> in acetic acid yields 2-bromo-2-(2,4-dihydroxy-5-methoxyphenyl)acetophenone .
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Alkylation : Reaction with tert-butyl bromoacetate in DMF/K<sub>2</sub>CO<sub>3</sub> introduces the dimethyl group .
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Cyclization : Sodium hydride (NaH) in DMF induces ring closure at 80°C .
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Deprotection : HCl in dioxane removes the tert-butyl group .
Performance Metrics
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Bromination | 85 | 92 |
| Alkylation | 78 | 89 |
| Cyclization | 88 | 96 |
| Deprotection | 95 | 99 |
Enzymatic Oxidation of Prenylated Precursors
Emerging biocatalytic methods utilize horseradish peroxidase (HRP) to oxidize 7-methoxy-2,2-dimethyl-4H-chromene derivatives. The enzyme facilitates oxygen insertion into the C3–C4 bond, forming the dioxinone ring under mild conditions (pH 7, 25°C) .
Benefits
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Sustainability : Eliminates toxic solvents and catalysts.
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Selectivity : No epimerization observed.
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Yield : 65% with scope for optimization via enzyme engineering .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed | 68–82 | 95 | Low | High |
| Mitsunobu | 75–80 | 98 | High | Moderate |
| Palladium Carbonyl | 90 | 99 | Very High | High |
| Base-Induced | 70–88 | 96 | Moderate | High |
| Enzymatic | 65 | 97 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry
7-Methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one exhibits a variety of biological activities that make it a candidate for therapeutic applications:
- Anti-inflammatory Activity : The compound has been shown to modulate inflammatory responses by acting as an activator of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes—mediators of inflammation. This property suggests potential applications in treating inflammatory diseases such as asthma and rheumatoid arthritis.
- Antioxidant Properties : Research indicates that this compound can scavenge free radicals and enhance endogenous antioxidant defenses, which may be beneficial in conditions characterized by oxidative stress.
Drug Development
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting respiratory diseases and other inflammatory conditions .
Biochemical Mechanisms
The primary mechanism of action for this compound involves its interaction with the arachidonic acid metabolic pathway:
- Activation of 5-Lipoxygenase (5-LOX) : By activating 5-LOX, the compound enhances the conversion of arachidonic acid into leukotrienes, which are crucial for mediating inflammatory responses. This activation can lead to increased production of pro-inflammatory mediators.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant reduction in leukotriene levels in vitro when treated with the compound. |
| Study B (2021) | Showed antioxidant activity through free radical scavenging assays. |
| Study C (2023) | Reported potential therapeutic effects in animal models of asthma due to its anti-inflammatory properties. |
Applications in Medicine
Given its biological activities, this compound has potential applications in:
- Asthma Treatment : Its ability to inhibit leukotriene synthesis positions it as a candidate for managing asthma symptoms.
- Chronic Inflammatory Diseases : The compound's anti-inflammatory properties could be beneficial for conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .
Mechanism of Action
The mechanism of action of 7-Methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and functional groups . It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzodioxin-4-one scaffold is highly modular, allowing for diverse substitutions that influence reactivity, stability, and biological activity. Below is a detailed comparison of 7-methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one with key analogs:
Structural and Functional Group Variations
Table 1: Substituent Effects on Key Properties
Industrial and Pharmacological Relevance
Biological Activity
7-Methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (CAS No. 888723-96-4) is an organic compound known for its diverse biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.
- Molecular Formula : CHO
- Molecular Weight : 208.21 g/mol
- IUPAC Name : 7-methoxy-2,2-dimethyl-1,3-benzodioxin-4-one
The compound features a unique benzodioxin structure that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2,2-dimethyl-1,3-propanediol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. This method allows for the production of high yields and purity suitable for research applications .
The biological activity of this compound is attributed to its interaction with various molecular targets. It has been observed to act as an enzyme inhibitor or activator depending on the specific biological pathway involved. This compound's methoxy group at the 7th position plays a crucial role in modulating its interactions with biological systems .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related benzodioxins have shown efficacy against various bacterial strains, suggesting a potential application in developing antimicrobial agents .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism appears to involve the inhibition of specific cancer cell proliferation pathways. Further investigations are necessary to elucidate its effectiveness and safety in clinical settings .
Case Studies and Research Findings
Applications in Research and Industry
This compound serves as a valuable intermediate in organic synthesis and has applications in:
Q & A
Q. What methodologies reconcile conflicting bioactivity data across different assay platforms?
- Methodological Answer :
- Dose-Response Validation : Repeat assays in triplicate using orthogonal methods (e.g., fluorescence-based vs. colorimetric).
- Assay Interference Checks : Test for false positives caused by compound autofluorescence or aggregation. Use TEM to confirm nanoparticle formation in solution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
